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Compound of Interest

Compound Name: 4-Chloro-2-iodopyridin-3-ol

CAS No.: 188057-56-9

Cat. No.: B1611973 Get Quote

Abstract & Strategic Analysis
4-Chloro-2-iodopyridin-3-ol represents a "linchpin" scaffold in modern drug discovery,

particularly for kinase inhibitors (e.g., KRAS, EGFR) where the pyridine ring serves as a core

hinge binder. However, its functionalization presents a unique dichotomy of challenges:

The "Ortho-Ortho" Steric Crunch: The C3-hydroxyl group is sandwiched between a bulky

Iodine atom (C2) and a Chlorine atom (C4). This creates significant steric hindrance,

severely retarding nucleophilic attack on bulky electrophiles.

Electronic Lability: The electron-deficient pyridine ring, further activated by two halogens,

makes the C2-Iodine highly susceptible to Nucleophilic Aromatic Substitution (

).

Core Directive: This guide provides validated protocols to derivatize the C3-hydroxyl group

without compromising the integrity of the C2-Iodine or C4-Chlorine handles, enabling

subsequent orthogonal cross-coupling reactions.

Chemical Space & Reactivity Profile
Before initiating synthesis, it is critical to understand the electronic landscape of the molecule.
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Feature Chemical Consequence Operational Implication

C3-Hydroxyl (

~6.5)

Significantly more acidic than

phenol (

10) due to electron-

withdrawing Cl/I and N-

heterocycle.

Avoid strong bases (e.g.,

NaH). Weak inorganic bases (

,

) are sufficient and safer.

C2-Iodine

Highly labile leaving group;

excellent for

Suzuki/Sonogashira coupling

later, but fragile now.

Temperature Limit: Do not

exceed 60°C in the presence

of nucleophiles to prevent

displacement of Iodine.

Nitrogen Lone Pair
Potential for N-alkylation

(pyridone formation).

Solvent Choice: Use polar

aprotic solvents (DMF, NMP) to

favor O-alkylation via the

"hard-hard" interaction

principle.

Decision Tree: Derivatization Pathways
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Figure 1: Strategic decision matrix for selecting the appropriate derivatization protocol based

on downstream synthetic requirements.

Detailed Experimental Protocols
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Protocol 1: O-Alkylation (Methylation) via Cesium Effect
Objective: Synthesis of 4-chloro-2-iodo-3-methoxypyridine. Rationale: Standard bases like

may be too slow due to the steric bulk of Iodine. Cesium Carbonate (

) is utilized because the large Cesium cation effectively "solubilizes" the phenoxide anion,
creating a "naked" anion that overcomes steric hindrance.

Reagents:

Substrate: 1.0 eq

Methyl Iodide (MeI): 1.5 eq (Electrophile)

Cesium Carbonate (

): 2.0 eq (Base)

Solvent: DMF (Anhydrous, 0.1 M concentration)

Step-by-Step:

Dissolution: Charge a flame-dried round-bottom flask with 4-Chloro-2-iodopyridin-3-ol (1.0

eq) and anhydrous DMF. Stir until fully dissolved.

Deprotonation: Add

(2.0 eq) in one portion. The suspension will likely turn yellow/orange (phenoxide formation).
Stir at Room Temperature (RT) for 15 minutes.

Addition: Cool the mixture to 0°C (ice bath). Add MeI (1.5 eq) dropwise via syringe.

Critical: Do not add MeI rapidly; local heating can trigger side reactions.

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

Endpoint: Disappearance of starting material (SM). If SM persists after 16h, add 0.5 eq

MeI, but do not heat.
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Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over

.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: O-Triflation (Activation for Cross-Coupling)
Objective: Synthesis of 4-chloro-2-iodopyridin-3-yl trifluoromethanesulfonate. Rationale:

Converting the -OH to -OTf creates a third electrophilic site. This allows for sequential cross-

coupling: C2 (Iodine) first, then C3 (Triflate), then C4 (Chlorine).

Reagents:

Substrate: 1.0 eq

Triflic Anhydride (

): 1.2 eq

Pyridine (Base/Solvent): 3.0 eq or used as co-solvent with DCM.

DMAP: 10 mol% (Catalyst)

Solvent: DCM (Dichloromethane)

Step-by-Step:

Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve substrate in anhydrous DCM (0.2

M).

Base Addition: Add Pyridine (3.0 eq) and DMAP (0.1 eq). Cool to -78°C (Dry ice/Acetone).

Why -78°C? Triflic anhydride is extremely reactive. Higher temperatures will cause dark tar

formation and decomposition of the pyridine ring.

Activation: Add

(1.2 eq) dropwise over 20 minutes.
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Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not warm to RT until TLC

confirms conversion.

Quench: Quench with saturated

solution at 0°C.

Workup: Extract with DCM. Wash with cold 0.5M HCl (to remove pyridine) and brine.

Note: The triflate product is hydrolytically unstable; process quickly.

Protocol 3: MOM Protection (The "Shield")
Objective: Synthesis of 4-chloro-2-iodo-3-(methoxymethoxy)pyridine. Rationale: If the next step

involves lithiation (e.g., Halogen-Lithium exchange at C2), a robust protecting group like MOM

is required to prevent proton quenching.

Reagents:

Substrate: 1.0 eq

MOM-Cl (Chloromethyl methyl ether): 1.5 eq

DIPEA (Hünig's Base): 2.0 eq

Solvent: DCM

Step-by-Step:

Dissolution: Dissolve substrate and DIPEA in DCM at 0°C.

Addition: Add MOM-Cl dropwise. (Caution: MOM-Cl is a carcinogen; use fume hood).

Reaction: Warm to RT and stir. This reaction is usually fast (1–3 hours) because MOM-Cl is

a small electrophile, overcoming the steric hindrance.

Workup: Standard aqueous workup.

Quality Control & Troubleshooting
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Analytical Validation (QC)
Upon isolation, verify the product identity using these specific markers:

Method Expected Observation

LC-MS

Isotope Pattern: Look for the characteristic "Cl +

I" pattern. M+ (100%) and M+2 (33%) due to

. Iodine is monoisotopic.

1H-NMR

Regiochemistry:SM: Broad singlet at >10 ppm

(OH). Product (Me-Ether): Sharp singlet at ~3.9

ppm (3H). Aromatic protons: Two doublets (C5-

H and C6-H) with coupling constant J ~5-8 Hz.

Troubleshooting Guide
Issue Root Cause Solution

Low Conversion (Alkylation)
Steric hindrance of I/Cl groups

blocking the nucleophile.

Switch base to

(Cesium effect). Increase

solvent polarity (DMF

DMSO).

Loss of Iodine (Product Mass

-127) reaction occurred.

Reaction temperature too high.

Repeat at 0°C

RT. Avoid strong nucleophiles.

N-Alkylation Observed
Tautomerization of the

pyridinol.

Use "Hard" electrophiles (MeI,

MOM-Cl) and O-selective

bases (

can force O-alkylation if

problematic).

Pathway Visualization: Sequential Functionalization
This diagram illustrates how the derivatized product fits into a broader drug discovery workflow.
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Figure 2: The logical sequence of functionalization. The Hydroxyl group must be capped first to

prevent catalyst poisoning during C2-Iodine coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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